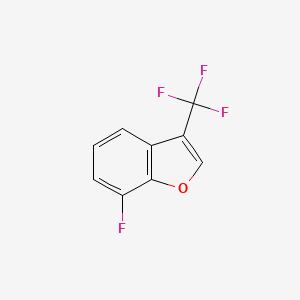

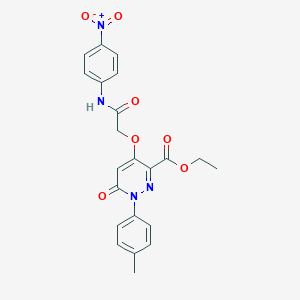

![molecular formula C18H19Cl2NO3 B2829838 [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 874598-05-7](/img/structure/B2829838.png)

[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is the simplest diamondoid. Adamantane molecules consists of three connected cyclohexane rings arranged in the “armchair” configuration . Dichloropyridine is a type of halopyridine in which two of the hydrogens are substituted by chlorines .

Synthesis Analysis

Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Dichloropyridine is produced by direct reaction of pyridine with chlorine .Molecular Structure Analysis

The molecular structure of adamantane consists of three cyclohexane rings . Dichloropyridine has a pyridine ring with two chlorine atoms attached .Chemical Reactions Analysis

Adamantane derivatives have high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Dichloropyridine can undergo various reactions due to the presence of the reactive chlorine atoms .Physical And Chemical Properties Analysis

Adamantane is a colorless, crystalline compound with a camphor-like odor . The properties of dichloropyridine would depend on the specific isomer, but generally, dichloropyridines are solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

Adamantyl-based compounds, including derivatives of [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate, are significant in the development of treatments for various conditions due to their versatile chemical structure and biological activities. For instance, the synthesis and crystallographic study of novel adamantane-based ester derivatives revealed their potential in drug design, highlighting their strong antioxidant and anti-inflammatory activities (Chidan Kumar et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Adamantyl derivatives have been synthesized with demonstrated antimicrobial and anti-inflammatory effects. Notably, novel 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles and 2-(1-adamantylamino)-5-substituted-1,3,4-thiadiazoles showed marked activities against Gram-positive bacteria and Candida albicans, along with significant anti-inflammatory activity in vivo (Kadi et al., 2007).

Anticancer and Anticholinesterase Potential

Research on heterocyclic imidazo[1,2-a]pyridine analogues, related structurally to adamantyl compounds, underscored their importance in treating heart and circulatory failures, with some derivatives showing strong potential as AChE inhibitors. This suggests that [2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate and its related compounds could offer significant therapeutic benefits in cancer treatment and cognitive disorders (Kwong et al., 2019).

Advanced Material Development

The synthesis of polyamide-imides containing pendent adamantyl groups illustrates the application of adamantyl derivatives in material science. These materials, featuring inherent viscosities and high thermal stability, are promising for various technological applications, demonstrating the chemical versatility and utility of adamantyl-based compounds (Liaw et al., 2001).

Enzyme Modeling and Catalysis

Adamantyl derivatives have been studied for their role in modeling nonheme halogenases, leading to efficient and selective hydroxylation of alkanes. This research highlights the potential of adamantyl-based compounds in synthetic chemistry and enzyme modeling, offering insights into the mechanisms of biological catalysis (Comba & Wunderlich, 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(1-adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO3/c19-13-1-2-15(20)21-16(13)17(23)24-9-14(22)18-6-10-3-11(7-18)5-12(4-10)8-18/h1-2,10-12H,3-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONKPAPQKCBBPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)COC(=O)C4=C(C=CC(=N4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(1-Adamantyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2829760.png)

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2829763.png)

![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2829768.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((thiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2829775.png)